1-[(1H-Inden-1-ylidene)methyl]azulene
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Overview
Description
1-[(1H-Inden-1-ylidene)methyl]azulene is a complex organic compound that features a unique structure combining an indene moiety with an azulene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Inden-1-ylidene)methyl]azulene typically involves the condensation of 1H-indene with azulene under specific reaction conditions. One common method includes the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the deprotonation of the indene, followed by the addition of azulene .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(1H-Inden-1-ylidene)methyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(1H-Inden-1-ylidene)methyl]azulene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(1H-Inden-1-ylidene)methyl]azulene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1H-Indene: Shares the indene moiety but lacks the azulene framework.
Azulene: Contains the azulene structure but does not have the indene moiety.
1-Methylindene: Similar to 1H-indene but with a methyl group substitution.
Uniqueness: 1-[(1H-Inden-1-ylidene)methyl]azulene is unique due to its combined indene and azulene structures, which confer distinct electronic and chemical properties
Properties
CAS No. |
652142-24-0 |
---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-(inden-1-ylidenemethyl)azulene |
InChI |
InChI=1S/C20H14/c1-2-6-15-10-12-17(19(15)8-3-1)14-18-13-11-16-7-4-5-9-20(16)18/h1-14H |
InChI Key |
UCOSLMAVNUVIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=C3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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